molecular formula C17H19ClN4O4S2 B11405762 5-chloro-2-(ethylsulfonyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11405762
M. Wt: 442.9 g/mol
InChI Key: NTYAUAOONLTTCQ-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethanesulfonyl, and carboxamide groups, along with a tetrahydrobenzothiophene moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chloro and ethanesulfonyl groups: These groups can be introduced via nucleophilic substitution reactions using reagents like thionyl chloride and ethanesulfonyl chloride.

    Attachment of the tetrahydrobenzothiophene moiety: This step may involve cyclization reactions using sulfur-containing reagents.

    Final carboxamide formation: The carboxamide group can be introduced through amidation reactions using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(ETHANESULFONYL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and ethanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, ethanesulfonyl chloride, various nucleophiles and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-CHLORO-2-(ETHANESULFONYL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Cellular pathways: The compound can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-CHLORO-2-(ETHANESULFONYL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H19ClN4O4S2

Molecular Weight

442.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H19ClN4O4S2/c1-3-28(25,26)17-20-8-10(18)13(21-17)15(24)22-16-12(14(23)19-2)9-6-4-5-7-11(9)27-16/h8H,3-7H2,1-2H3,(H,19,23)(H,22,24)

InChI Key

NTYAUAOONLTTCQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl

Origin of Product

United States

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